molecular formula C17H19N5O3S3 B4589667 ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B4589667
M. Wt: 437.6 g/mol
InChI Key: ABTRTVBGLMIOKO-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that features a unique combination of thiazole and triazole rings These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents

Properties

IUPAC Name

ethyl 2-[2-[[2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S3/c1-3-25-15(24)7-11-9-27-16(18-11)19-14(23)10-28-17-21-20-13(22(17)2)8-12-5-4-6-26-12/h4-6,9H,3,7-8,10H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTRTVBGLMIOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2C)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps, starting with the formation of the thiazole and triazole rings. The process may include the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: This step often involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization.

    Coupling Reactions: The thiazole and triazole rings are then coupled using reagents such as acyl chlorides or anhydrides under controlled conditions.

    Final Esterification: The final step involves the esterification of the intermediate product to form the ethyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or triazole rings, where nucleophiles replace leaving groups under basic or acidic conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interference with signal transduction processes.

Comparison with Similar Compounds

ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE can be compared with other similar compounds, such as:

    Thiazole Derivatives: These compounds share the thiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Triazole Derivatives: Compounds with triazole rings are known for their antifungal and antiviral activities.

    Sulfur-Containing Heterocycles: These compounds often have enhanced reactivity and biological activity due to the presence of sulfur atoms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-[(2-{[4-METHYL-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

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